molecular formula C16H25N3O3S B3020525 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide CAS No. 897611-56-2

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide

Cat. No.: B3020525
CAS No.: 897611-56-2
M. Wt: 339.45
InChI Key: YRDKCYUIBODVTF-UHFFFAOYSA-N
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Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide is a chemical compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group, linked to an ethyl chain terminating in a butyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Phenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C16H25N3O3SC_{16}H_{25}N_{3}O_{3}S and a molecular weight of 339.5 g/mol. The compound features a piperazine ring substituted with a phenyl group and a sulfonyl group, linked to an ethyl chain terminating in a butyramide group .

Target Enzyme: Acetylcholinesterase (AChE)

The primary biological target of this compound is acetylcholinesterase (AChE). AChE is an enzyme responsible for the hydrolysis of acetylcholine (ACh), a neurotransmitter involved in cholinergic signaling pathways.

Mode of Action:

  • Inhibition of AChE: This compound acts as an inhibitor of AChE, thereby preventing the breakdown of ACh in the synaptic cleft. The inhibition leads to increased levels of ACh, enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as learning and memory.

Cognitive Enhancement

Research indicates that the inhibition of AChE by this compound may have potential therapeutic applications in treating cognitive disorders, particularly Alzheimer's disease. By increasing ACh levels, it may improve cognitive function in conditions characterized by cholinergic deficits.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vitro Studies:
    • In vitro assays demonstrated that this compound exhibits significant AChE inhibitory activity. The compound was found to act as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition characteristics.
  • Cellular Effects:
    • The compound's interaction with AChE influences cellular signaling pathways and gene expression related to cholinergic neurotransmission. Enhanced ACh levels were correlated with improved cell signaling in neuronal cultures .
  • Pharmacological Profiles:
    • Studies have shown that compounds with similar structures often exhibit diverse pharmacological activities, including antipsychotic effects, which may also be relevant for this compound due to its phenylpiperazine moiety .

Summary of Key Findings

Study Aspect Details
Chemical Structure C₁₆H₂₅N₃O₃S; Molecular Weight: 339.5 g/mol
Target Enzyme Acetylcholinesterase (AChE)
Mechanism Inhibition of AChE leading to increased ACh levels
Potential Applications Cognitive enhancement in Alzheimer's disease treatment
In Vitro Activity Significant AChE inhibition; mixed-type inhibitor
Cellular Impact Influences cholinergic signaling pathways

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-2-6-16(20)17-9-14-23(21,22)19-12-10-18(11-13-19)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDKCYUIBODVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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